2'-Deoxy-2',2'-difluoro-5'-cytidylicacid,disodiumsalt,monohydrate
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Overview
Description
2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate is a chemical compound with the molecular formula C9H12F2N3O7P25 and a molecular weight of 34318This compound is a derivative of gemcitabine, which is widely used as an antineoplastic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate typically involves the phosphorylation of gemcitabine. The process begins with the protection of the hydroxyl groups of gemcitabine, followed by selective phosphorylation at the 5’-position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological research to study cellular processes and mechanisms.
Medicine: As a derivative of gemcitabine, it is used in cancer research and treatment, particularly in studying the mechanisms of action and resistance to chemotherapy.
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and function, ultimately causing cell death. The compound targets the DNA polymerase enzyme, disrupting the normal replication process and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5’-cytidine: Another derivative of gemcitabine with similar properties and applications.
2’-Deoxy-5-fluorocytidine: A pyrimidine analog used in cancer research and treatment.
2’-Deoxy-2’-fluorocytidine: A nucleoside analog with antiviral properties
Uniqueness
2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate is unique due to its specific structure and mechanism of action. Its ability to incorporate into DNA and inhibit replication makes it a potent antineoplastic agent. Additionally, its disodium salt form enhances its solubility and stability, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C9H12F2N3Na2O8P |
---|---|
Molecular Weight |
405.16 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |
InChI Key |
YOWQXAMQHWESCE-RBECAVKOSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
Origin of Product |
United States |
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